molecular formula C10H20O3 B14598078 Ethyl 4-ethyl-3-hydroxyhexanoate CAS No. 61097-25-4

Ethyl 4-ethyl-3-hydroxyhexanoate

Cat. No.: B14598078
CAS No.: 61097-25-4
M. Wt: 188.26 g/mol
InChI Key: OYUYRJGWZUJVAE-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3-hydroxyhexanoate is a branched-chain ester characterized by a hydroxyl group at the third carbon and an ethyl substituent at the fourth carbon of the hexanoate backbone. Such esters are typically valued in fragrance, cosmetics, and pharmaceuticals due to their pleasant aromas, solubility in organic solvents, and compatibility with formulation matrices .

Properties

CAS No.

61097-25-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 4-ethyl-3-hydroxyhexanoate

InChI

InChI=1S/C10H20O3/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9,11H,4-7H2,1-3H3

InChI Key

OYUYRJGWZUJVAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethyl-3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

4-ethyl-3-hydroxyhexanoic acid+ethanolsulfuric acidEthyl 4-ethyl-3-hydroxyhexanoate+water\text{4-ethyl-3-hydroxyhexanoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-ethyl-3-hydroxyhexanoic acid+ethanolsulfuric acid​Ethyl 4-ethyl-3-hydroxyhexanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated and maintained at a specific temperature to ensure the complete conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-3-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 4-ethyl-3-oxohexanoic acid or 4-ethyl-3-hydroxyhexanoic acid.

    Reduction: Formation of 4-ethyl-3-hydroxyhexanol.

    Substitution: Formation of halogenated derivatives such as 4-ethyl-3-chlorohexanoate.

Scientific Research Applications

Ethyl 4-ethyl-3-hydroxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against Coxsackievirus is believed to involve the inhibition of viral replication by interfering with the viral RNA polymerase . The hydroxy group in the compound may play a crucial role in binding to the active site of the enzyme, thereby preventing the synthesis of viral RNA.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The 3-hydroxy group in Ethyl 3-hydroxyhexanoate and this compound enhances hydrogen bonding, improving solubility in polar solvents compared to ketone-containing analogs like Ethyl 4-methyl-3-oxohexanoate .

Bioactivity: Hydroxy-substituted esters (e.g., Ethyl (±)-3-hydroxyhexanoate) are linked to bioactive roles, such as antifungal activity in spice extracts . This compound could exhibit similar or enhanced bioactivity due to its branched structure.

Industrial Applications: Ketone-containing esters (e.g., Ethyl 4-methyl-3-oxohexanoate) are often intermediates in synthetic pathways, whereas hydroxy-substituted esters are prioritized for fragrance and emollient roles .

Research Findings and Data Gaps

While direct studies on this compound are absent in the evidence, inferences can be drawn:

  • Synthetic Routes: Likely involves esterification of 4-ethyl-3-hydroxyhexanoic acid, analogous to methods for Ethyl 3-hydroxyhexanoate .
  • Toxicity and Safety: No data is available, but structurally similar esters (e.g., ethyl acetate fractions in Clitoria extracts) show low cytotoxicity at moderate concentrations .

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